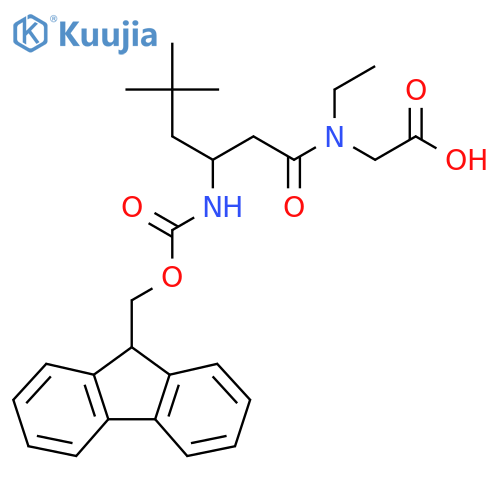Cas no 2172120-14-6 (2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)

2172120-14-6 structure
商品名:2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid
2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid
- 2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
- 2172120-14-6
- EN300-1496780
-
- インチ: 1S/C27H34N2O5/c1-5-29(16-25(31)32)24(30)14-18(15-27(2,3)4)28-26(33)34-17-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,18,23H,5,14-17H2,1-4H3,(H,28,33)(H,31,32)
- InChIKey: PINLTCYQHIDCDQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(N(CC(=O)O)CC)=O)CC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 11
- 複雑さ: 696
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1496780-10000mg |
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid |
2172120-14-6 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1496780-5.0g |
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid |
2172120-14-6 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1496780-500mg |
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid |
2172120-14-6 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1496780-5000mg |
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid |
2172120-14-6 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1496780-250mg |
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid |
2172120-14-6 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1496780-1000mg |
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid |
2172120-14-6 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1496780-2500mg |
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid |
2172120-14-6 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1496780-10.0g |
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid |
2172120-14-6 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1496780-2.5g |
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid |
2172120-14-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1496780-100mg |
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid |
2172120-14-6 | 100mg |
$2963.0 | 2023-09-28 |
2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
2172120-14-6 (2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid) 関連製品
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 42464-96-0(NNMTi)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
